ethyl 3-phenyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-phenyl-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 37129-23-0 . It has a molecular weight of 265.31 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C17H15NO2 . The average mass is 265.306 Da and the monoisotopic mass is 265.110291 Da .Physical and Chemical Properties Analysis
This compound has a melting point of 134-136 degrees Celsius . The presence of an ethoxy group (-OCH2CH3) at δ 1.30 and 4.30 ppm and the respective carbons in 13C-NMR at δ 15.0 and 46.7 ppm in addition to the ester carbonyl group around δ 162.0 ppm have been reported .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 3-phenyl-1H-indole-2-carboxylate and its derivatives play a significant role in various synthetic chemical reactions. For example, they are used in the cyclisation process to form different complex compounds. Clayton, Black, and Harper (2008) investigated the cyclisation of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates to understand the formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates (Clayton, Black, & Harper, 2008). Additionally, Murakami et al. (1985) explored a general method for the C-3 acylation of ethyl indole-2-carboxylates, showcasing their importance in the field of synthetic chemistry (Murakami et al., 1985).
Antibacterial Properties
This compound derivatives have been studied for their potential antibacterial properties. Mir and Mulwad (2009) synthesized and screened ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate derivatives, revealing significant antibacterial activity (Mir & Mulwad, 2009).
Antitumor Activities
Some derivatives of this compound have been evaluated for their antitumor activities. For instance, Hu et al. (2018) synthesized and characterized ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, which demonstrated promising antitumor activity against Hela cells in vitro (Hu et al., 2018).
Allosteric Modulation of the Cannabinoid CB1 Receptor
Interestingly, this compound derivatives have also been studied for their potential pharmacological effects. Price et al. (2005) investigatedthe pharmacology of various compounds, including ethyl 3-ethyl-1H-indole-2-carboxylate derivatives, at the cannabinoid CB1 receptor. They found that these compounds showed significant effects indicative of a positively cooperative allosteric effect, suggesting potential applications in modulating receptor activity (Price et al., 2005).
Synthesis of Complex Compounds
This compound is also used in the synthesis of various complex compounds. For instance, Gupta et al. (2011) described a highly efficient three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylates for the synthesis of pyrimido[1,2-a]indoles, showcasing the versatility of this compound in synthetic applications (Gupta et al., 2011).
Anticancer Agent Synthesis
Further emphasizing its role in medicinal chemistry, this compound derivatives have been synthesized and evaluated as potential anticancer agents. Mohideen et al. (2017) synthesized ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate and found it to exhibit significant anticancer activity, particularly against human chronic myelogenous leukemia cells (Mohideen et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 3-phenyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of therapeutic outcomes, depending on the specific targets and mode of action of the compound.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
Ethyl 3-phenyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been reported to inhibit kinase activity, which is crucial for cell signaling and regulation . Additionally, this compound may act as an antagonist for glycine-binding sites, affecting neurotransmission and cellular communication . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated antiproliferative effects on cancer cells by inhibiting key signaling pathways involved in cell growth and survival . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins that regulate cell cycle progression and apoptosis . These cellular effects highlight the potential therapeutic applications of this compound in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, this compound has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and regulation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting the production of proteins involved in cell growth and apoptosis .
Properties
IUPAC Name |
ethyl 3-phenyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-17(19)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-16/h3-11,18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDIBWCNNQFQEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377077 | |
Record name | ethyl 3-phenyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37129-23-0 | |
Record name | ethyl 3-phenyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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